Chitotriose

Descripción

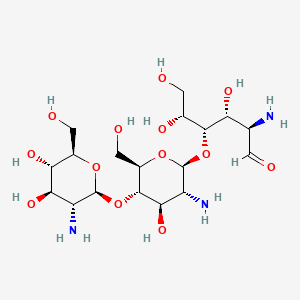

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAVVSYNWHLVDB-UDAFUQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319111 | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41708-93-4 | |

| Record name | Chitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Chitotriose: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of chitotriose, a crucial oligosaccharide for various research and development applications. The document details both enzymatic and chemical synthesis routes, offering structured data for comparison, detailed experimental protocols, and visual workflows to elucidate the key processes.

Introduction to this compound

This compound, a trimer of N-acetyl-D-glucosamine (GlcNAc) linked by β-(1→4) glycosidic bonds, is a fundamental chitooligosaccharide (COS). It serves as a valuable tool in various research fields due to its biological activities, including roles in plant defense signaling, as a substrate for enzymatic studies, and as a building block for more complex glycans. The ability to produce pure and well-characterized this compound is essential for reproducible and reliable scientific outcomes. This guide explores the primary methods for its synthesis.

Methods of this compound Synthesis

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Enzymatic Synthesis

Enzymatic methods are often favored for their specificity and milder reaction conditions, which minimize the need for extensive protection and deprotection steps common in chemical synthesis.[1] The primary enzymatic routes are hydrolysis of chitin/chitosan and transglycosylation reactions.

The controlled depolymerization of chitin or chitosan using chitinolytic enzymes is a common method for producing a mixture of chitooligomers, from which this compound can be isolated.[2][3]

-

Enzymes: Chitinases (EC 3.2.1.14) and chitosanases (EC 3.2.1.132) are the key enzymes used for this purpose.[2] Endo-chitinases randomly cleave internal glycosidic bonds, yielding a mixture of chitobiose, this compound, and other small oligomers.[4]

-

Substrates: The choice of substrate, such as colloidal chitin, crystalline chitin, or chitosan with a specific degree of deacetylation, significantly influences the product distribution.[2] For instance, β-chitin from squid pens is often a better substrate than α-chitin from crab or shrimp shells.[2]

-

Process: The process involves incubating the substrate with the enzyme under optimal conditions (pH, temperature) for a specific duration. The reaction is then terminated, and the resulting mixture of oligosaccharides is subjected to purification.

Logical Workflow for this compound Production via Enzymatic Hydrolysis

Caption: Workflow for enzymatic hydrolysis of chitin/chitosan to produce this compound.

Transglycosylation is an enzymatic reaction that synthesizes larger oligosaccharides from smaller donor and acceptor molecules. This method can offer better control over the product's degree of polymerization (DP).

-

Enzymes: Enzymes with transglycosylation activity, such as certain chitinases, β-N-acetylhexosaminidases, and lysozyme, are employed.[2][5][6] Engineered enzymes are being developed to enhance transglycosylation efficiency and yield.[7]

-

Substrates: Smaller, well-defined chitooligomers like chitobiose can be used as substrates to build up to this compound and longer oligomers.[7]

-

Process: The reaction involves incubating the donor and acceptor substrates with the enzyme. The equilibrium of the reaction can be shifted towards synthesis by controlling substrate concentrations and reaction conditions.

General Scheme for Transglycosylation Synthesis of this compound

Caption: Transglycosylation pathway for this compound synthesis.

Chemical Synthesis

Chemical synthesis of this compound offers the advantage of producing structurally precise molecules. However, it typically involves multiple protection and deprotection steps, making it a laborious and time-consuming process.[8][9]

Similar to enzymatic hydrolysis, acid hydrolysis can be used to break down chitin or chitosan into smaller oligosaccharides.

-

Reagents: Strong acids like hydrochloric acid are commonly used.[2][8] The rate of hydrolysis is dependent on the fraction of N-acetylated units.[8]

-

Process: Chitin or chitosan is treated with concentrated acid, leading to the cleavage of glycosidic bonds. This method often results in a mixture of oligosaccharides with varying degrees of polymerization and deacetylation.[2][8]

-

Challenges: This method can be difficult to control and often leads to a complex mixture of products, requiring extensive purification.

This approach involves the sequential addition of monosaccharide units to build the this compound molecule.

-

Process: This method requires the use of protecting groups to selectively mask reactive hydroxyl and amino groups, followed by glycosylation reactions to form the β-(1→4) linkages. The process is repeated, followed by deprotection to yield the final product.

-

Challenges: The multi-step nature of this synthesis makes it complex and often results in low overall yields.[9]

Quantitative Data on this compound Synthesis

The yield of this compound is highly dependent on the chosen synthesis method, substrate, and reaction conditions. The following tables summarize quantitative data extracted from various studies.

Table 1: Enzymatic Synthesis of this compound and Related Oligomers

| Enzyme/Method | Substrate | Product(s) | Yield | Reference |

| Paenibacillus illinoisensis KJA-424 crude enzyme | Colloidal α-chitin | (GlcNAc)₃ | 1.2% | [2] |

| Aspergillus fumigatus KH-94 endochitosanase | Chitohexaose | Chitobiose, this compound, Chitotetraose | - | [2] |

| Engineered β-N-acetylhexosaminidase (Y445N variant) | Chitobiose and this compound | COS with DP 6-11 | Up to 57% | [7] |

| β-N-acetylhexosaminidase (Stenotrophomonas maltophilia) | GlcNAc₂-Fru and GlcNAc₂ | GlcNAc₃-Fru | 11.7% | [6] |

Table 2: Chemical Synthesis of Chitooligosaccharides

| Method | Starting Material | Product(s) | Notes | Reference |

| Acid Hydrolysis | Chitosan | Mixture of COS | Highly specific to cleavage of A-A and A-D linkages.[8] | [8] |

| Stepwise Synthesis | Glucosamine monomers | Chitotetraose and Chitohexaose | Requires multiple protection/deprotection steps.[8] | [8] |

Purification and Characterization of this compound

Regardless of the synthesis method, purification is a critical step to obtain high-purity this compound.

-

Purification Techniques: A combination of chromatographic techniques is typically employed, including:

-

Gel Filtration/Size Exclusion Chromatography (SEC): Separates oligosaccharides based on their molecular size.[2][10]

-

Ion Exchange Chromatography: Useful for separating partially deacetylated oligosaccharides based on charge differences.[10]

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification and analysis.[10]

-

Charcoal Column Chromatography: Can be effective for separating different oligosaccharides.[6]

-

-

Characterization Methods: The structure and purity of the synthesized this compound are confirmed using various analytical techniques:

Workflow for Purification and Characterization of this compound

References

- 1. Chitooligosaccharides: Synthesis, characterization and applications | Semantic Scholar [semanticscholar.org]

- 2. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Modification of Native Chitin and Conversion to Specialty Chemical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method for chemo-enzymatic synthesis of elicitor-active chitosan oligomers and partially N-deacetylated chitin oligomers using N-acylated chitotrioses as substrates in a lysozyme-catalyzed transglycosylation reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis and Structural Confirmation of Novel Oligosaccharide, D-Fructofuranose-linked Chitin Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Production of Chitooligosaccharides and Their Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Chitotriose: Molecular Properties, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose is a chitooligosaccharide, a linear polymer composed of three β-(1→4)-linked N-acetyl-D-glucosamine units. As a derivative of chitin, the second most abundant biopolymer on Earth, this compound has garnered significant interest in biomedical and agricultural research. Its biological activities are diverse, ranging from antibacterial and antioxidant effects to roles in complex signaling pathways and potential applications in drug delivery and cancer therapy.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, its involvement in cellular signaling, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These values are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₅N₃O₁₃ | [2][3] |

| Molecular Weight | 501.5 g/mol | [3] |

| Alternate Names | Chitintriose, Chitotrisaccharide | [3] |

| CAS Number | 41708-93-4 | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water and acetic acid | [2] |

Note: The trihydrochloride form of this compound (C₁₈H₃₈Cl₃N₃O₁₃) has a molecular weight of 610.9 g/mol .[4]

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, many of which are dependent on its specific degree of polymerization. Below are key activities supported by quantitative data.

Pharmacokinetics in Rats

Studies in rats have shown that this compound, unlike larger chitooligosaccharides, can be appreciably absorbed from the gastrointestinal tract.[5] Its pharmacokinetic profile following intravenous administration (100 mg/kg) is detailed below.[5]

| Parameter | This compound | Chitobiose (for comparison) |

| Total Body Clearance | 155 ± 26 ml/h/kg | 224 ± 43 ml/h/kg |

| Distribution Volume | 65 ± 9 ml/kg | 107 ± 15 ml/kg |

| Elimination Rate Constant | 2.7 ± 0.1 h⁻¹ | 2.2 ± 0.3 h⁻¹ |

The absorption of this compound is slow, leading to flip-flop kinetics where the absorption rate is slower than the elimination rate.[5]

Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities in vitro, particularly in scavenging hydroxyl radicals.[6]

| Assay | IC₅₀ Value (this compound) | IC₅₀ Value (Reference Compounds) |

| Hydroxyl Radical Scavenging (ZnO photolysis) | 55 µM | Aminoguanidine: >1000 µM, Pyridoxamine: >1000 µM, Trolox: >1000 µM |

| Hydroxyl Radical Scavenging (Fe³⁺/EDTA/ascorbate/H₂O₂) | 80 µM | Aminoguanidine: 85 µM, Pyridoxamine: 10 µM, Trolox: 95 µM |

| Superoxide Radical Scavenging | No significant activity | Trolox: IC₅₀ = 50 µM |

Synergistic Antitumor Activity

Research has shown that this compound can enhance the antitumor activity of chemotherapeutic agents like doxorubicin in MDA-MB-231 breast cancer cells.[7] Preincubation with this compound was found to facilitate the cellular uptake of doxorubicin.[7]

| Treatment Group | Cell Viability (%) | Inhibition Ratio Enhancement vs. DOX alone |

| Doxorubicin (DOX) alone | ~40% | N/A |

| DOX + 6.25 µM this compound | ~30% | 16.49% |

| DOX + 100 µM this compound | 19.44% ± 1.91% | >20% |

Data adapted from studies on MDA-MB-231 cells. Preincubation time with this compound was 4 hours.[7]

Signaling Pathways Involving Chitooligosaccharides

Chitooligosaccharides (COS), including this compound, are recognized as potent elicitors that trigger various signaling cascades in both plant and mammalian cells.

In plants, COS are perceived by plasma membrane receptors, leading to the activation of defense and symbiotic pathways. A key pathway involves LysM family receptors that, upon binding to COS, initiate a cascade including the activation of Mitogen-Activated Protein Kinases (MAPKs).[8] This leads to the regulation of transcription factors and the expression of defense-related genes.[8]

In mammalian systems, particularly immune cells like macrophages, COS can interact with Toll-like receptors (e.g., TLR4) to modulate inflammatory responses.[9] This can lead to the activation of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines such as TNF-α and various interleukins.[9][10] Furthermore, this compound has been implicated in pathways related to tissue remodeling and fibrosis, such as the TGF-β/Smad and MAPK/ERK pathways.[10] In the context of cancer, it has been shown to influence the PI3K-Akt signaling pathway.[7]

Caption: Proposed chitin signaling pathway in plant cells.

Key Experimental Protocols

Enzymatic Production and Analysis of this compound

Objective: To produce chitooligosaccharides from chitin or chitosan and analyze the products.

Methodology:

-

Substrate Preparation: Colloidal chitin is prepared by dissolving shrimp shell chitin in concentrated HCl at 4°C, followed by precipitation in ethanol.[11] Chitosan solutions are prepared by dissolving chitosan powder in acetic acid and adjusting the pH.[11]

-

Enzymatic Hydrolysis: A purified chitinase or chitosanase (e.g., Chit42) is added to the substrate solution (e.g., 1% w/v colloidal chitin) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).[11] The reaction mixture is incubated at an optimal temperature (e.g., 40°C) for a defined period (e.g., 24 hours).[11][12]

-

Reaction Termination: The reaction is stopped by boiling the mixture for 10 minutes to denature the enzyme.[12]

-

Product Analysis: The resulting chitooligosaccharides are analyzed using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][13] Standards for chitobiose, this compound, etc., are used for peak identification and quantification.

Cell Viability Assay (MTT Assay) for Synergistic Effect

Objective: To determine if this compound enhances the cytotoxic effect of a chemotherapeutic drug.

Methodology:

-

Cell Culture: MDA-MB-231 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[7]

-

Treatment:

-

Control Group: Cells are incubated with medium alone.

-

This compound Group: Cells are treated with various concentrations of this compound alone (e.g., 6.25 to 100 µM) to confirm its non-toxicity.[7]

-

Doxorubicin (DOX) Group: Cells are treated with doxorubicin at its IC₅₀ concentration.[7]

-

Combined Group: Cells are pre-incubated with this compound for a specific time (e.g., 4 hours) before adding doxorubicin.[7]

-

-

Incubation: Cells are incubated for 24-48 hours after drug addition.

-

MTT Addition: MTT reagent is added to each well, and plates are incubated for 4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Quantitative Analysis by qNMR

Objective: To accurately determine the quantity of a this compound sample.

Methodology:

-

Standard Preparation: A highly pure, lyophilized this compound standard is used.[14][15] The amount of the standard is precisely determined by quantitative Nuclear Magnetic Resonance (qNMR) against a certified internal standard.[14]

-

Internal/External Standard:

-

Internal Standard: A known amount of the unlabeled this compound standard is added directly to the glycan sample to be quantified. The mixture is then labeled with a fluorescent tag (e.g., 2-AB), purified, and analyzed by HPLC/UHPLC.[14]

-

External Standard: The fluorescently labeled this compound standard is run in parallel with the labeled samples.[14]

-

-

Quantification: The quantity of glycans in the sample is determined by comparing the peak areas of the sample glycans to the peak area of the known amount of the this compound standard.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 3hcl | Benchchem [benchchem.com]

- 3. This compound | C18H35N3O13 | CID 121978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Trihydrochloride | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of chitobiose and this compound administered intravenously or orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant activities of chitobiose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Enhanced Antitumor Activity of Doxorubicin through Egr1 Upregulation in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunomodulatory Effects of Chitotriosidase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of chitin and chitosan to produce new chitooligosaccharides by chitinase Chit42: enzymatic activity and structural basis of protein specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational Design and One-Step Immobilization of Chitosanase for Specific and Recyclable Chitobiose Production [mdpi.com]

- 13. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Quantatative Standard • QA-Bio • Internal/External Control [qa-bio.com]

- 15. This compound quantitative standard (unlabelled) [ludger.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N′,N′′-triacetylchitotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N′,N′′-triacetylchitotriose, a derivative of chitin, is an oligosaccharide of significant interest in various biomedical and biotechnological fields. Composed of three N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds, its unique structure underpins its biological activities, including its well-documented role as a competitive inhibitor of lysozyme.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of N,N′,N′′-triacetylthis compound, detailed experimental protocols for its characterization, and insights into its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Physicochemical Properties

A summary of the key physicochemical properties of N,N′,N′′-triacetylthis compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₁N₃O₁₆ | [4][5] |

| Molecular Weight | 627.59 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 304-306 °C (with decomposition) | [5][6] |

| Solubility | Water: 50 mg/mL (clear to slightly hazy, colorless to faintly yellow) DMSO: 15 mg/mL DMF: 20 mg/mL PBS (pH 7.2): 3 mg/mL | [6][7] |

| Purity (Typical) | ≥93% to ≥95% (by HPLC) | [8] |

| Storage Temperature | -20°C | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of N,N′,N′′-triacetylthis compound. The following sections outline protocols for key analytical techniques.

Determination of Melting Point

The melting point of N,N′,N′′-triacetylthis compound can be determined using the capillary method.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10°C/minute) for an initial approximate determination.

-

For a precise measurement, repeat the process with a new sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C/minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for assessing the purity of N,N′,N′′-triacetylthis compound. A general protocol for oligosaccharide analysis is provided below and should be optimized for the specific instrument and column used.

-

Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

-

Column: A column suitable for oligosaccharide separation, such as an amino-propyl bonded silica column or a C18 column for reversed-phase chromatography.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact ratio will depend on the column and desired separation.

-

Sample Preparation:

-

Accurately weigh a small amount of N,N′,N′′-triacetylthis compound.

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a known volume of the prepared sample onto the column.

-

Run the analysis according to the established method parameters (flow rate, mobile phase composition, temperature).

-

The purity is determined by calculating the peak area of N,N′,N′′-triacetylthis compound as a percentage of the total peak area of all components in the chromatogram.

-

Solubility Determination

A standardized "shake-flask" method can be employed to determine the solubility of N,N′,N′′-triacetylthis compound in various solvents.

-

Procedure:

-

Add an excess amount of N,N′,N′′-triacetylthis compound to a known volume of the solvent of interest (e.g., water, DMSO, PBS) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.

-

Analyze the concentration of N,N′,N′′-triacetylthis compound in the filtered supernatant using a suitable analytical method, such as HPLC with a calibration curve or a colorimetric assay. The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific parameters can vary, a general approach for oligosaccharides is as follows:

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of N,N′,N′′-triacetylthis compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl and amide protons).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment of the oligosaccharide.

-

-

Temperature: The temperature of the NMR experiment can be varied to study conformational dynamics or to sharpen peaks of exchangeable protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Instrumentation: Mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation:

-

ESI: Dissolve the sample in a solvent compatible with the ESI source (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate).

-

MALDI: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

-

Analysis:

-

Full Scan MS: To determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): To induce fragmentation of the parent ion. The resulting fragmentation pattern provides information about the sequence of the monosaccharide units and the glycosidic linkages.

-

Biological Activity and Signaling Pathways

N,N′,N′′-triacetylthis compound is a known competitive inhibitor of lysozyme, an enzyme that damages bacterial cell walls. This inhibitory activity is a key aspect of its biological function and a primary focus of research.

Lysozyme Inhibition Assay

A common method to assess the inhibitory effect of N,N′,N′′-triacetylthis compound on lysozyme is a turbidimetric assay using Micrococcus lysodeikticus as the substrate.

Potential Involvement in Bcl-2/Bax Signaling Pathway

Studies on acetylated chitosan oligosaccharides have suggested a role in modulating the Bcl-2/Bax signaling pathway, which is critical in the regulation of apoptosis (programmed cell death). While direct evidence for N,N′,N′′-triacetylthis compound is still emerging, it is hypothesized to act in a similar manner. In the context of glutamate-induced neuronal cell death, acetylated chitosan oligosaccharides have been shown to prevent apoptosis by inhibiting the increase of the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2.

Conclusion

N,N′,N′′-triacetylthis compound possesses well-defined physicochemical properties that make it a valuable tool in biochemical and pharmaceutical research. Its primary biological activity as a lysozyme inhibitor is well-established, and emerging evidence suggests its potential involvement in crucial cellular signaling pathways related to apoptosis. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate characterization of this important oligosaccharide, facilitating its application in the development of new therapeutic agents and research tools. Further investigation into its specific interactions within cellular signaling cascades will undoubtedly uncover new avenues for its use in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fos.su.se [fos.su.se]

- 4. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pietdaas.nl [pietdaas.nl]

An In-depth Technical Guide to the Core Structural Differences Between Chitotriose and Chitobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose and chitotriose are oligosaccharides derived from chitin, the second most abundant polysaccharide in nature after cellulose. These molecules, composed of β-1,4-linked N-acetyl-D-glucosamine (GlcNAc) units, play significant roles in various biological processes, acting as signaling molecules in plant immunity and having potential applications in drug development. While seemingly similar, the addition of a single monosaccharide unit in this compound compared to chitobiose leads to distinct structural and conformational properties. This guide provides a detailed technical comparison of their core structural differences, supported by quantitative data, experimental methodologies, and visualizations of their roles in signaling pathways.

Core Structural Differences

The fundamental difference between chitobiose and this compound lies in their degree of polymerization. Chitobiose is a disaccharide, consisting of two GlcNAc units, while this compound is a trisaccharide, composed of three GlcNAc units. This seemingly simple distinction in length has profound implications for their three-dimensional structure, flexibility, and ultimately, their biological function.

Molecular Composition

| Feature | Chitobiose | This compound |

| Number of GlcNAc Units | 2 | 3 |

| Molecular Formula | C₁₆H₂₈N₂O₁₁ | C₂₄H₄₃N₃O₁₆ |

| Molecular Weight | 424.39 g/mol | 629.58 g/mol |

| Glycosidic Linkages | One β-1,4 glycosidic bond | Two β-1,4 glycosidic bonds |

Conformational Analysis: The Glycosidic Linkage

The key to understanding the three-dimensional structure of these oligosaccharides lies in the rotational freedom around the glycosidic bonds. This rotation is described by two torsion angles: phi (φ) and psi (ψ).

-

φ (phi): O5' - C1' - O4 - C4

-

ψ (psi): C1' - O4 - C4 - C5

The preferred values of these angles determine the overall shape and flexibility of the molecule. While experimental determination of these angles for free oligosaccharides in solution is challenging, computational methods such as molecular dynamics (MD) simulations provide valuable insights into their conformational landscapes.

Based on computational studies of chitooligosaccharides, the following represents a typical distribution of glycosidic torsion angles. It is important to note that these values can fluctuate based on the solvent environment and the specific force field used in the simulation.

| Torsion Angle | Chitobiose (Single Linkage) | This compound (Two Linkages) |

| φ (phi) | ~50° - 70° | Linkage 1: ~50° - 70° Linkage 2: ~50° - 70° |

| ψ (psi) | ~-10° - 10° | Linkage 1: ~-10° - 10° Linkage 2: ~-10° - 10° |

Note: These are representative values from molecular modeling studies and can vary. The presence of two glycosidic bonds in this compound allows for greater conformational possibilities compared to the single linkage in chitobiose.

Experimental Protocols for Structural Determination

The structural elucidation of chitobiose and this compound relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state.

Methodology:

-

Crystallization: The first and often most challenging step is to obtain high-quality crystals of the oligosaccharide. This typically involves dissolving the purified compound in a suitable solvent and slowly inducing crystallization by methods such as vapor diffusion (hanging drop or sitting drop).

-

Data Collection: A single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.

-

Structure Solution: The diffraction pattern is used to calculate an electron density map of the molecule.

-

Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

It is important to note that most high-resolution crystal structures of chitobiose are of the molecule bound to a protein, which may influence its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is more representative of their native state.

Methodology:

-

Sample Preparation: A high-purity sample of the oligosaccharide (5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent signal.

-

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. The anomeric protons (H1) typically resonate in a distinct region of the ¹H spectrum and are crucial for identifying the individual sugar residues.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same sugar residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes the correlation of all protons within a spin system (i.e., within a single monosaccharide unit).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for determining the linkages between sugar residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, which is critical for determining the three-dimensional conformation, including the glycosidic torsion angles.

-

Biological Significance: Role in Plant Immunity

The structural differences between chitobiose and this compound have significant consequences for their biological activity, particularly in the context of plant innate immunity. Chitin fragments act as Microbe-Associated Molecular Patterns (MAMPs) that are recognized by plant receptors, triggering a defense response.

Longer-chain chitooligosaccharides, such as this compound and larger fragments, are potent elicitors of plant defense responses. In contrast, shorter fragments like chitobiose can, in some cases, act as competitive inhibitors of this response.

Chitin-Triggered Signaling Pathway in Plants

The perception of chitin fragments in plants is primarily mediated by the LysM receptor kinase CERK1 (Chitin Elicitor Receptor Kinase 1). The binding of chitooligosaccharides to CERK1 initiates a signaling cascade that leads to the activation of defense genes.

Role of chitotriose in chitin metabolism and degradation

An In-depth Technical Guide on the Role of Chitotriose in Chitin Metabolism and Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (N,N′,N′′-triacetylthis compound) is a key chitooligosaccharide that plays a multifaceted role in the intricate process of chitin metabolism and degradation. As an intermediate product of enzymatic chitinolysis, it is not merely a metabolic substrate but also a critical signaling molecule across different biological kingdoms. In microorganisms, it acts as an inducer for the expression of chitinolytic enzymes. In plants, it functions as a microbe-associated molecular pattern (MAMP) that triggers immune responses. In mammals, it is implicated in innate immunity against chitin-containing pathogens. This guide provides a detailed examination of the biochemical pathways involving this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core processes, offering a comprehensive resource for professionals in life sciences and drug development.

Chitin Degradation and the Formation of this compound

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is the second most abundant polysaccharide in nature, forming the structural basis of fungal cell walls and arthropod exoskeletons.[1][2] Its degradation is a fundamental biogeochemical process mediated by a synergistic system of chitinolytic enzymes.

The breakdown of the insoluble chitin polymer is a two-step hydrolytic process:

-

Depolymerization: Chitinases randomly cleave the internal β-1,4-glycosidic bonds of the chitin chain. This action is primarily carried out by endochitinases (EC 3.2.1.14).[3][4][5] This process releases a mixture of soluble, low-molecular-weight chitooligomers, with diacetylchitobiose ((GlcNAc)₂) and triacetylthis compound ((GlcNAc)₃) being significant products.[1][3]

-

Oligomer Hydrolysis: The resulting chitooligomers, including this compound, are further hydrolyzed into GlcNAc monomers. This step is catalyzed by β-N-acetylglucosaminidases (EC 3.2.1.52), which act as exochitinases, cleaving terminal GlcNAc units.[6][7]

Exochitinases also contribute to the initial breakdown by cleaving disaccharide units from the non-reducing end of the chitin polymer.[1][3] The coordinated action of these enzymes ensures the efficient conversion of solid chitin into usable monosaccharide units.[3]

Intracellular Metabolism of this compound and its Products

Once chitooligomers like this compound are transported into the cell, they are typically hydrolyzed to GlcNAc by intracellular β-N-acetylglucosaminidases.[8] The resulting GlcNAc monomers can then be integrated into central metabolic pathways.[8] GlcNAc can be phosphorylated and isomerized to fructose-6-phosphate, which subsequently enters glycolysis for energy production or is used for cell wall biogenesis.[8] In some bacteria, chitobiose can also be transported into the cytoplasm and may act as an intracellular signaling molecule before being degraded.[8]

This compound as a Signaling Molecule

Beyond its role as a metabolic intermediate, this compound is a potent signaling molecule in various biological interactions.

In Microorganisms: Induction of Chitinolytic Enzymes

In many chitinolytic bacteria and fungi, the basal activity of chitinases produces small amounts of chitooligomers. These soluble oligomers, including chitobiose and this compound, are then transported into the cell where they act as inducers, upregulating the expression of the full suite of chitinolytic enzyme genes.[9][10][11] This constitutes a positive feedback loop, allowing the microorganism to mount an efficient enzymatic attack when chitin is present in the environment. For example, in Trichoderma atroviride, N-acetylglucosamine, di-N-acetylchitobiose, and tri-N-acetylthis compound were all found to induce the expression of the nag1 gene, which encodes an N-acetyl-β-D-glucosaminidase.[9]

In Plants: Elicitation of Defense and Symbiosis

Plants lack chitin but have evolved to recognize chitin fragments as a signature of fungal presence. Short-chain chitooligomers, including this compound and chitotetraose, function as MAMPs or PAMPs (Pathogen-Associated Molecular Patterns).

-

Plant Immunity: The perception of these molecules by Lysin Motif (LysM) domain-containing receptor-like kinases (RLKs) on the plant cell surface triggers a cascade of defense responses.[12][13] This signaling pathway involves the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the expression of defense-related genes, strengthening the plant's resistance to fungal pathogens.[12][13]

-

Symbiotic Interactions: Interestingly, structurally related chitin-based molecules are also crucial for establishing beneficial symbiotic relationships. Short-chain chitooligomers are involved in the initial signaling stages of the association between plants and arbuscular mycorrhizal (AM) fungi.[14][15] Studies have shown that chitotetraose can activate the conserved symbiosis signaling pathway (CSSP) in the root cells of host plants, mimicking the effect of AM fungal exudates.[14][16][17]

In Mammals: Role in Innate Immunity

While mammals do not synthesize chitin, they possess active chitinases, such as chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase).[18] CHIT1, primarily secreted by activated macrophages, is believed to play a role in the innate immune defense against chitin-containing pathogens like fungi and insects.[19][20] The breakdown products of chitin, including chitobiose and this compound, can modulate immune cell function. For instance, chitobiose has been shown to interact with the lectin-like domain of complement receptor 3 (CR3) on neutrophils, potentially inhibiting their anti-fungal functions.[21] This highlights the complex regulatory roles of chitin degradation products in the mammalian immune system.

Quantitative Data Summary

The efficiency of chitin degradation and the subsequent actions of this compound are governed by specific biochemical parameters. The following tables summarize representative quantitative data from the literature.

Table 1: Kinetic Parameters of Chitinolytic Enzymes

| Enzyme/Variant | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|---|

| Talaromyces flavus Chitinase (TfChit) | pNP-N,N′,N′′-triacetyl-β-chitotrioside | 0.23 ± 0.02 | N/A | N/A | [22] |

| Hybrid Chitinase (H-Chi) | 4-MUG | 0.09 | 389 | 4.3 x 106 | [23] |

| Serratia marcescens Chitinase (Sm-Chi) | 4-MUG | 0.11 | 251 | 2.5 x 106 | [23] |

| Bacillus subtilis Chitinase (Bs-Chi) | 4-MUG | 0.15 | 188 | 1.4 x 106 | [23] |

pNP: p-nitrophenyl; 4-MUG: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylthis compound. Data is presented as reported in the source literature.

Table 2: Binding Affinity and Pharmacokinetics of Chitooligosaccharides

| Molecule | Interacting Partner/System | Parameter | Value | Source |

|---|---|---|---|---|

| Sp CBP21 | β-chitin | Binding Percentage | 86.2% | [24] |

| Sp CBP50 | β-chitin | Binding Percentage | 77.0% | [24] |

| This compound | Rat (intragastric admin.) | Oral Bioavailability | 0.52% | [25] |

| Chitobiose | Rat (intragastric admin.) | Oral Bioavailability | 0.32% | [25] |

Sp CBP: Serratia proteamaculans Chitin Binding Protein.

Key Experimental Methodologies

Studying the role of this compound requires robust experimental protocols. Below are methodologies for two key types of experiments.

Protocol: Fluorometric Chitinase Activity Assay

This assay measures endochitinase activity using a synthetic substrate that releases a fluorescent molecule upon cleavage. It is suitable for high-throughput screening of enzyme activity or inhibitor efficacy.

Principle: The non-fluorescent substrate 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylthis compound is cleaved by endochitinases, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity.[26][27]

Materials:

-

Assay Buffer: 0.1 M citrate / 0.2 M phosphate buffer, pH 5.2.[26]

-

Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylthis compound.

-

Stop Solution: 0.3 M Glycine-NaOH, pH 10.6.[26]

-

Standard: 4-methylumbelliferone (4-MU).

-

Enzyme sample (e.g., purified enzyme, cell lysate, biological fluid).

-

96-well black microplate.

Procedure:

-

Prepare Standard Curve: Create a serial dilution of the 4-MU standard in Stop Solution (e.g., 0-5 µM).[26]

-

Sample Preparation: Add 50 µL of the enzyme sample (appropriately diluted in Assay Buffer) to wells of the 96-well plate. Include a buffer-only blank.

-

Initiate Reaction: Prepare a working substrate solution in Assay Buffer. Add 50 µL of this solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), allowing the enzymatic reaction to proceed.[26]

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.

-

Measurement: Read the fluorescence using a plate reader with excitation at ~360 nm and emission at ~450 nm.

-

Calculation: Subtract the blank reading from all samples. Quantify the amount of 4-MU produced using the standard curve and calculate the enzyme activity (e.g., in µmol/min/mL).

Protocol: Analysis of this compound-Induced Gene Expression

This protocol provides a general framework for investigating how this compound affects gene expression in a biological system (e.g., fungal or plant cells).

Principle: Cells are treated with this compound, and changes in the expression level of target genes (e.g., chitinases, defense proteins) are quantified using reverse transcription quantitative PCR (RT-qPCR).

Materials:

-

Cell culture system (e.g., fungal mycelia, plant seedlings).

-

This compound solution.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

Reverse transcription kit (for cDNA synthesis).

-

qPCR master mix (e.g., SYBR Green-based).

-

Gene-specific primers for target and reference (housekeeping) genes.

-

qPCR instrument.

Procedure:

-

Cell Treatment: Grow cells under standard conditions. Treat experimental groups with a specific concentration of this compound for a set time course. Include an untreated control group.

-

Harvesting and RNA Extraction: Harvest cells at desired time points, flash-freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA as a template, gene-specific primers, and a qPCR master mix. Run the reactions in a qPCR instrument.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target gene to a stable reference gene and compare the expression levels in the this compound-treated samples to the untreated controls to determine the fold change.

Relevance for Drug Development

The central role of chitin metabolism and this compound signaling in pathogens and host immune responses presents significant opportunities for therapeutic intervention.

-

Antifungal Targets: Since chitin is essential for fungal cell wall integrity and absent in humans, the enzymes involved in its synthesis and degradation are attractive targets for novel antifungal drugs.[2] Inhibitors of chitinases could disrupt fungal morphogenesis and growth.

-

Immunomodulation: The activity of human chitinases like CHIT1 is elevated in various inflammatory and fibrotic lung diseases, including COPD and pulmonary fibrosis.[18][20] Understanding how this compound and other chitin fragments modulate immune pathways could lead to new strategies for treating these conditions. CHIT1 is also a biomarker for certain lysosomal storage diseases like Gaucher disease.[26]

-

Adjuvants and Delivery: The ability of chitooligomers to stimulate immune responses makes them potential candidates for vaccine adjuvants. Furthermore, their properties are being explored in drug delivery systems and for enhancing the efficacy of existing therapies, such as chemotherapy.[28]

References

- 1. microbenotes.com [microbenotes.com]

- 2. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. Current Perspectives on Chitinolytic Enzymes and Their Agro-Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. Chitinase - Wikipedia [en.wikipedia.org]

- 7. Enzymatic Modification of Native Chitin and Conversion to Specialty Chemical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expression of Two Major Chitinase Genes of Trichoderma atroviride (T. harzianum P1) Is Triggered by Different Regulatory Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial chitin degradation—mechanisms and ecophysiological strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bacterial chitin degradation—mechanisms and ecophysiological strategies [frontiersin.org]

- 12. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chitotetraose activates the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chitotetraose activates the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species | PLOS One [journals.plos.org]

- 16. Chitotetraose activates the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chitotriosidase is the primary active chitinase in the human lung and is modulated by genotype and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chitotriosidase Activity Is Counterproductive in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Three-Step Enzymatic Remodeling of Chitin into Bioactive Chitooligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Chitin Binding Proteins Act Synergistically with Chitinases in Serratia proteamaculans 568 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics, bioavailability and tissue distribution of chitobiose and this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

Enzymatic Production of Chitotriose from Chitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic breakdown of chitin for the production of chitotriose, a chitooligosaccharide with significant potential in biomedical and pharmaceutical applications. The guide details the selection of appropriate chitinolytic enzymes, optimization of reaction conditions, and purification methodologies. It includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics and product yields, and visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) residues, is the second most abundant polysaccharide in nature after cellulose.[1] Its deacetylated derivative, chitosan, and the resulting chitooligosaccharides (COS) have garnered considerable interest due to their diverse biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties.[2] this compound ((GlcNAc)₃), a trimer of GlcNAc, is of particular interest for its potential therapeutic applications. Enzymatic hydrolysis is the preferred method for producing this compound from chitin as it offers milder reaction conditions and greater specificity compared to chemical methods.[2] This guide provides an in-depth technical overview of this enzymatic process.

Enzyme Selection and Characterization

The enzymatic degradation of chitin is primarily carried out by chitinases (EC 3.2.1.14), which are glycosyl hydrolases.[1] These enzymes are broadly classified into endochitinases and exochitinases. Endochitinases randomly cleave internal glycosidic bonds within the chitin polymer, producing a mixture of chitooligosaccharides, including chitobiose, this compound, and chitotetraose.[3] Exochitinases act on the ends of the chitin chain, typically releasing chitobiose. For the production of this compound, endo-acting chitinases are of primary interest.

Chitinases are produced by a wide range of organisms, including bacteria, fungi, plants, and insects. Bacterial sources such as Bacillus and Serratia species are commonly utilized for industrial enzyme production due to their high yields and well-characterized enzymatic properties.[1][4][5][6]

Quantitative Data: Enzyme Kinetics and Optimal Conditions

The efficiency of this compound production is highly dependent on the selection of the appropriate chitinase and the optimization of reaction conditions. The following tables summarize key kinetic parameters and optimal conditions for several chitinases.

Table 1: Kinetic Parameters of Selected Chitinases

| Enzyme Source | Substrate | K_m_ | V_max_ | k_cat_ | Catalytic Efficiency (k_cat_/K_m_) | Reference(s) |

| Barley Chitinase | 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside | 33 µM | 12 nmol/min/mg | 0.33 min⁻¹ | - | [7] |

| Barley Chitinase | (GlcNAc)₄ | 3 µM | 1.2 µmol/min/mg | 35 min⁻¹ | - | [7] |

| Myceliophthora thermophila C1 Chitinase (Chi1) | Swollen Chitin | 2.0 ± 0.2 mg/mL | 12.2 ± 0.5 µM/min | 0.11 ± 0.0 s⁻¹ | - | [8] |

| Myceliophthora thermophila C1 Chitinase (Chi1) | Chitosan (90% DDA) | 0.9 ± 0.3 mg/mL | 194 ± 21.4 µM/min | 1.9 ± 0.2 s⁻¹ | - | [8] |

| Ipomoea carnea Chitinase (ICChI) | p-nitrophenyl-N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10⁻⁸ Moles/min/µg | 29.0 s⁻¹ | 58.0 mM⁻¹s⁻¹ | [9] |

| Bacillus licheniformis Chitinase A | Colloidal Chitin | 2.307 mM | 0.024 mM/min | - | - | [9] |

Table 2: Optimal Conditions for Chitinase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Bacillus sp. WY22 | 5.5 | 50 | [4] |

| Bacillus licheniformis B307 | 6.0 | 60 | [10] |

| Bacillus subtilis TV-125A | 4.0 | 50 | |

| Serratia marcescens B4A | 5.0 | 45 | |

| Serratia marcescens SR1 | 5.5 | 30 | [6] |

| Myceliophthora thermophila C1 (Chi1) | 6.0 | 55 | [8] |

Experimental Protocols

Preparation of Colloidal Chitin (Substrate)

Due to the highly crystalline and insoluble nature of raw chitin, a pretreatment step to prepare colloidal chitin is essential to increase its surface area and accessibility to enzymes.

Materials:

-

Chitin powder (e.g., from crab or shrimp shells)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Centrifuge

-

Lyophilizer (optional)

Protocol:

-

Slowly add 10 g of chitin powder to 100 mL of concentrated HCl with constant stirring in an ice bath.

-

Continue stirring at room temperature for 2-3 hours until the chitin is completely dissolved.

-

Pour the chitin solution into 1 liter of cold distilled water with vigorous stirring to precipitate the chitin.

-

Allow the precipitate to settle and decant the supernatant.

-

Wash the precipitated chitin repeatedly with distilled water until the pH of the suspension is neutral (pH 7.0). This can be checked with pH paper.

-

Centrifuge the suspension at 8,000 x g for 15 minutes to collect the colloidal chitin pellet.

-

The resulting paste can be used directly or lyophilized to obtain a dry powder for long-term storage.

Chitinase Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a colorimetric assay used to quantify the amount of reducing sugars released during the enzymatic hydrolysis of chitin.

Materials:

-

Colloidal chitin suspension (1% w/v in a suitable buffer, e.g., 0.1 M sodium phosphate buffer, pH 6.0)

-

Enzyme solution (crude or purified)

-

DNS reagent

-

N-acetyl-D-glucosamine (GlcNAc) standard solutions (for standard curve)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 1.0 mL of 1% (w/v) colloidal chitin and 1.0 mL of the enzyme solution.

-

Prepare a blank by replacing the enzyme solution with 1.0 mL of the same buffer.

-

Incubate the reaction mixture and the blank at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 2.0 mL of DNS reagent to the reaction mixture and the blank.

-

Boil the tubes in a water bath for 10 minutes to allow for color development.

-

Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

-

Determine the concentration of reducing sugars released using a standard curve prepared with known concentrations of GlcNAc.

-

One unit (U) of chitinase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Enzymatic Production of this compound

Materials:

-

Colloidal chitin (e.g., 1% w/v) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0)

-

Purified or crude chitinase solution

-

Shaking incubator

Protocol:

-

Prepare a suspension of colloidal chitin in the appropriate buffer at the desired concentration.

-

Add the chitinase solution to the chitin suspension at a predetermined enzyme-to-substrate ratio.

-

Incubate the reaction mixture in a shaking incubator at the optimal temperature and pH for the selected enzyme for a specific duration (e.g., 24-48 hours). The reaction time can be optimized to maximize the yield of this compound.

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Centrifuge the mixture at 10,000 x g for 20 minutes to remove any unreacted chitin and denatured enzyme.

-

The supernatant containing the mixture of chitooligosaccharides is collected for purification.

Purification of this compound by Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size. It is an effective method for separating chitooligosaccharides of different degrees of polymerization.

Materials:

-

Supernatant from the enzymatic hydrolysis reaction

-

Size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6)

-

Elution buffer (e.g., deionized water or a low concentration salt solution)

-

Fraction collector

-

Refractive index (RI) detector or a method for analyzing the fractions (e.g., TLC, HPLC)

Protocol:

-

Concentrate the supernatant from the hydrolysis reaction if necessary.

-

Equilibrate the SEC column with the chosen elution buffer.

-

Load the concentrated supernatant onto the column.

-

Elute the chitooligosaccharides with the elution buffer at a constant flow rate.

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the elution profile using an RI detector. Chitooligosaccharides with a higher degree of polymerization (larger size) will elute first.

-

Analyze the collected fractions to identify those containing this compound. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used for this purpose, with this compound standards for comparison.

-

Pool the fractions containing pure this compound and lyophilize to obtain the final product.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Production

The following diagram illustrates the overall workflow for the enzymatic production and purification of this compound from chitin.

Caption: Experimental workflow for this compound production.

Signaling Pathways Involving Chitooligosaccharides

Chitin and its oligomers, including this compound, are recognized as Pathogen-Associated Molecular Patterns (PAMPs) in plants and can modulate immune responses in mammalian cells.

In plants, the recognition of chitin fragments triggers a defense response.

Caption: Plant chitin signaling pathway.

In mammalian immune cells, such as macrophages, chitooligosaccharides can trigger signaling cascades that lead to an immune response.

Caption: COS signaling in immune cells.

This compound has been shown to enhance the antitumor activity of doxorubicin in breast cancer cells through the upregulation of the Early Growth Response 1 (Egr1) gene.

Caption: this compound and doxorubicin synergy.

Conclusion

The enzymatic production of this compound from chitin presents a promising and sustainable approach for obtaining this valuable bioactive compound. This guide has provided a comprehensive technical framework, including detailed protocols, quantitative data, and visual representations of workflows and signaling pathways, to aid researchers and professionals in the fields of biotechnology and drug development. Further research into novel chitinases with higher specificity for this compound production and the elucidation of the full spectrum of its biological activities will continue to drive innovation in this area.

References

- 1. jocpr.com [jocpr.com]

- 2. Enzymatic Production of Different Types of Chitooligosaccharides [ouci.dntb.gov.ua]

- 3. Comparative Potential of Chitinase and Chitosanase from the Strain Bacillus thuringiensis B-387 for the Production of Antifungal Chitosan Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The chitinolytic machinery of Serratia marcescens--a model system for enzymatic degradation of recalcitrant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of Serratia marcescens SR1 as a Source of Chitinase Having Potentiality of Using as a Biocontrol Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chitinase Kinetics [robertus.cm.utexas.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Partial purification and characterization of chitinase produced by Bacillus licheniformis B307 - PMC [pmc.ncbi.nlm.nih.gov]

Chitotriosidase (CHIT1): A Technical Guide to Enzymatic Function and Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human chitotriosidase (CHIT1), a member of the glycosyl hydrolase family 18, is an active chitinase primarily secreted by activated macrophages.[1][2] Despite humans not synthesizing chitin, CHIT1 plays a crucial role in the innate immune system by degrading chitin-containing pathogens.[1][3] Its enzymatic activity involves the hydrolysis of β-(1,4)-glycosidic bonds in chitin and its oligosaccharides, with a notable specificity for chitotriose.[1][4] Elevated levels of CHIT1 are a significant biomarker for several diseases, most prominently Gaucher disease, where it is used to monitor disease severity and therapeutic efficacy.[1][5] This guide provides an in-depth examination of the enzymatic function, catalytic mechanism, substrate specificity, and quantitative analysis of CHIT1, along with detailed experimental protocols relevant to its study.

Introduction to Chitotriosidase (CHIT1)

Chitotriosidase is one of the two true, enzymatically active chitinases found in mammals, the other being acidic mammalian chitinase (AMCase).[1] CHIT1 was the first mammalian chitinase to be discovered and is encoded by the CHIT1 gene on chromosome 1q31-q32.[1] It is synthesized as a 50 kDa protein, which includes a 39 kDa N-terminal catalytic domain and a C-terminal chitin-binding domain (ChBD), connected by a hinge region.[1][6] The enzyme can be found as the full-length 50 kDa secreted form or a 39 kDa lysosomal form that contains only the catalytic domain; both forms possess chitinolytic activity.[1][6]

Primarily produced by activated macrophages and neutrophils, CHIT1 is a key component of the innate immune response against chitin-containing organisms like fungi and nematodes.[1][3][7] Its expression is significantly upregulated in various inflammatory conditions and lysosomal storage disorders.[1] Most notably, plasma CHIT1 activity is markedly elevated in patients with Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to lipid accumulation in macrophages.[1][5] This makes CHIT1 a vital biomarker for diagnosing and monitoring Gaucher disease.[1][8][9]

Enzymatic Function and Catalytic Mechanism

CHIT1 belongs to the glycoside hydrolase family 18 (GH18), which is characterized by a conserved (β/α)₈ TIM barrel structure in the catalytic domain.[1][10] The primary function of CHIT1 is to catalyze the hydrolysis of the β-(1,4)-linkage between N-acetylglucosamine (GlcNAc) residues, the building blocks of chitin.[1][11]

The active site of the enzyme resides in a long, deep cleft.[12] A key conserved motif, DXXDXDXE, is located on the β4 strand of the TIM barrel.[1] This motif contains the essential catalytic residues: Asp136, Asp138, and the catalytic acid Glu140.[10][13] The catalysis proceeds via a substrate-assisted mechanism with retention of the anomeric configuration.[14] In this mechanism, the carbonyl oxygen of the N-acetyl group of the GlcNAc residue at the -1 subsite acts as the nucleophile, while the protonated Glu140 acts as the general acid, donating a proton to the glycosidic oxygen to facilitate the cleavage of the β-(1,4) bond.[13][14]

In addition to its hydrolytic activity, CHIT1 can also perform transglycosylation reactions, particularly when substrate concentrations are high.[12][13][15] This dual activity is a characteristic feature of many GH18 family enzymes.

Substrate Specificity

CHIT1 exhibits a clear preference for chitin and its oligomers. The substrate-binding cleft contains several solvent-exposed aromatic residues that are crucial for binding the chitin chain.[10][12] The enzyme can degrade both crystalline chitin and soluble chito-oligosaccharides.[7][16]

Studies on the degradation of chitin oligomers have shown that CHIT1 has a pronounced chitotriosidase activity , meaning it preferentially cleaves this compound ((GlcNAc)₃) from the non-reducing end of the chitin chain.[4] This specificity is attributed to the structure of its active site, where binding of chitin oligomers appears to be blocked beyond the -3 subsite, favoring the release of a three-sugar unit.[4][14] While it can hydrolyze longer and shorter substrates, such as chitobiose, its efficiency is highest with substrates that allow for the release of this compound.[11]

Interestingly, recent research has indicated that CHIT1 can also hydrolyze mammalian glycoconjugates that contain N,N'-diacetyllactosamine (LacdiNAc) and N-acetyllactosamine (LacNAc) terminating structures. The turnover rate for LacdiNAc-terminating substrates was found to be comparable to that of pNP-chitotriose, suggesting that CHIT1's biological role may extend beyond defense against chitinous pathogens.[17]

Quantitative Analysis of CHIT1 Activity

The enzymatic activity of CHIT1 can be characterized by several kinetic parameters and optimal reaction conditions. While specific values can vary depending on the substrate and assay conditions, the following tables summarize key quantitative data.

| Parameter | Substrate | Value | Reference |

| kcat | LacdiNAc-TMR | 0.40 ± 0.05 s⁻¹ | [18] |

| kcat | LacNAc-TMR | 0.003 ± 0.0002 s⁻¹ | [18] |

| Km | LacNAc-TMR | 34 ± 6 µM | [18] |

Table 1: Selected Kinetic Parameters for Human Chitotriosidase (CHIT1). TMR (tetramethylrhodamine) is a fluorescent tag.

| Condition | Value | Reference |

| Optimal pH | 5.2 | [19] |

| Optimal Temperature | 37°C | [19] |

Table 2: Optimal Reaction Conditions for CHIT1 Activity Assays.

Visualizing Key Processes and Workflows

Chitin Degradation Pathway

Caption: Role of CHIT1 in the enzymatic degradation of chitin.

Simplified CHIT1 Catalytic Mechanism

Caption: Key steps in the substrate-assisted catalysis by CHIT1.

Experimental Workflow for Fluorometric CHIT1 Assay

Caption: Standard workflow for a CHIT1 fluorometric activity assay.

Methodologies for Studying Chitotriosidase

Accurate measurement of CHIT1 activity is crucial for both research and clinical applications. The most common method is a fluorometric assay using a synthetic substrate.

Fluorometric Chitotriosidase Activity Assay

This protocol is adapted from established methods and commercial assay kits.[19][20][21][22]

Objective: To quantify CHIT1 enzymatic activity in biological samples.

Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (4-MU-chitotrioside). CHIT1 cleaves this substrate, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the CHIT1 activity in the sample.

Materials:

-

CHIT1 Assay Buffer: 100 mM citric acid, 200 mM sodium phosphate, pH 5.2.[19]

-

Substrate: 22 µM 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside in Assay Buffer.[19]

-

Stop Buffer: 0.3 M glycine-NaOH buffer, pH 10.6.[19]

-

Standard: 4-Methylumbelliferone (4-MU) stock solution for standard curve.

-

96-well black microplate.

-

Fluorescence microplate reader (Ex/Em ≈ 320/445 nm).

-

Biological samples (e.g., serum, plasma, cell lysates).

Procedure:

-

Standard Curve Preparation:

-

Sample Preparation:

-

Thaw samples on ice. If necessary, centrifuge to remove any precipitates.

-

Dilute samples in CHIT1 Assay Buffer as needed to ensure the readings fall within the linear range of the standard curve.

-

-

Assay Reaction:

-

Add a small volume of the sample (e.g., 10 µL of serum) to duplicate wells of the microplate.[19]

-

Initiate the enzymatic reaction by adding 200 µL of the pre-warmed (37°C) substrate solution to each well containing the sample.[19]

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[19] The incubation time may need optimization based on the expected enzyme activity.[20]

-

-

Stopping the Reaction:

-

After incubation, stop the reaction by adding a large volume of Stop Buffer (e.g., 2 mL) to each well.[19]

-

-

Measurement:

-

Data Analysis:

-

Subtract the fluorescence of the blank (0 pmol 4-MU) from all readings.

-

Generate a standard curve by plotting fluorescence versus the amount of 4-MU (pmol).

-

Use the standard curve to determine the amount of 4-MU produced in each sample well.

-

Calculate the CHIT1 activity, typically expressed in nmol/hr/mL. The formula is: Activity = (pmol of 4-MU / (Incubation Time (min) * Sample Volume (µL))) * 1000 * 60

-

Note: For samples containing other chitinases like AMCase, specific inhibition buffers may be required to isolate CHIT1 activity, as provided in some commercial kits.[11][21]

Conclusion